What is L-Tyrosine-d5 and its chemical properties
What is L-Tyrosine-d5 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosine-d5 is a deuterated form of the non-essential amino acid L-Tyrosine.[1][2] In this isotopologue, five hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes L-Tyrosine-d5 an invaluable tool in various analytical and research applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3] Its chemical behavior is nearly identical to its natural counterpart, allowing it to serve as an excellent internal standard for accurate quantification of endogenous L-Tyrosine in complex biological matrices.[4] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of L-Tyrosine-d5.
Chemical and Physical Properties
The incorporation of deuterium atoms results in a higher molecular weight for L-Tyrosine-d5 compared to the unlabeled L-Tyrosine, which is the basis for its utility in mass spectrometry-based quantification.[5] While some physical properties may be slightly altered by deuteration, the properties of L-Tyrosine provide a close approximation.
Table 1: Chemical and Physical Properties of L-Tyrosine-d5 and L-Tyrosine
| Property | L-Tyrosine-d5 | L-Tyrosine (for comparison) |
| CAS Number | 1226919-57-8 | 60-18-4 |
| Molecular Formula | C₉H₆D₅NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 186.22 g/mol | 181.19 g/mol |
| Purity | ≥98% | ≥99% (Biotechnology Grade) |
| Appearance | White to off-white solid | White crystalline powder |
| Melting Point | Not specified; expected to be similar to L-Tyrosine | >300 °C (decomposes) |
| Solubility | Soluble in 10 mM DMSO | Water: 0.45 g/L at 25 °C; Soluble in acidic and alkaline solutions; Insoluble in ethanol, ether, and acetone. |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months. | Room temperature |
Applications in Research and Drug Development
The primary application of L-Tyrosine-d5 is as an internal standard in quantitative analytical methods. Its key uses include:
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Metabolomics: To accurately quantify the levels of L-Tyrosine in biological samples such as plasma, urine, and tissue extracts. Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying metabolic flux.
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Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of L-Tyrosine or drugs that are structurally related to it.
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Clinical Diagnostics: In the development of diagnostic assays for diseases associated with altered amino acid metabolism.
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Proteomics: In stable isotope labeling by amino acids in cell culture (SILAC) experiments, although less common than labeled arginine or lysine.
Experimental Protocols
Quantitative Analysis of L-Tyrosine in Biological Samples using LC-MS/MS with L-Tyrosine-d5 as an Internal Standard
This protocol provides a general framework for the quantification of L-Tyrosine in a biological matrix (e.g., plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Materials and Reagents:
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L-Tyrosine (analytical standard)
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L-Tyrosine-d5 (internal standard)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Biological matrix (e.g., human plasma)
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Microcentrifuge tubes
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Syringe filters (0.22 µm)
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LC-MS vials
2. Preparation of Standard and Internal Standard Stock Solutions:
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L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Tyrosine and dissolve it in 10 mL of a suitable solvent (e.g., 0.1 M HCl or a mixture of water and methanol with 0.1% formic acid).
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L-Tyrosine-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Tyrosine-d5 and dissolve it in 1 mL of the same solvent used for the L-Tyrosine stock solution.
3. Preparation of Calibration Standards and Quality Control Samples:
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Prepare a series of calibration standards by spiking known concentrations of the L-Tyrosine stock solution into the biological matrix. The concentration range should cover the expected physiological levels of L-Tyrosine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation:
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Thaw frozen biological samples (e.g., plasma) on ice.
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To a 100 µL aliquot of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a fixed amount of the L-Tyrosine-d5 internal standard working solution (e.g., 10 µL of a 10 µg/mL solution).
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Vortex briefly to mix.
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Protein Precipitation: Add a protein precipitating agent, such as 300 µL of ice-cold acetonitrile or methanol.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
5. LC-MS/MS Analysis:
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Liquid Chromatography (LC) Conditions (Example):
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Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to separate L-Tyrosine from other matrix components (e.g., 5-95% B over several minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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L-Tyrosine: Precursor ion (Q1) m/z 182.1 → Product ion (Q3) m/z 136.1.
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L-Tyrosine-d5: Precursor ion (Q1) m/z 187.1 → Product ion (Q3) m/z 141.1.
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
6. Data Analysis:
-
Integrate the peak areas for both L-Tyrosine and L-Tyrosine-d5.
-
Calculate the peak area ratio (L-Tyrosine / L-Tyrosine-d5).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
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Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantitative analysis of L-Tyrosine using LC-MS/MS.
NMR Sample Preparation for Metabolomics Analysis
This protocol outlines the general steps for preparing a sample for NMR analysis where L-Tyrosine-d5 may be used as a reference or for quantification.
1. Materials and Reagents:
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Lyophilized biological extract
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Deuterated solvent (e.g., D₂O, phosphate buffer in D₂O)
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NMR tubes (5 mm)
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Internal standard (e.g., DSS or TSP for chemical shift referencing)
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L-Tyrosine-d5 (if used for quantification)
2. Sample Reconstitution:
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Accurately weigh the lyophilized extract.
-
Reconstitute the extract in a precise volume of deuterated solvent (e.g., 600 µL) containing a known concentration of an internal standard for chemical shift referencing. If using L-Tyrosine-d5 for quantification, it should be added at this stage at a known concentration.
-
Vortex the sample for 1-2 minutes to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
3. Transfer to NMR Tube:
-
Carefully transfer the supernatant to a 5 mm NMR tube.
-
Ensure the sample height in the tube is sufficient for analysis (typically around 4-5 cm).
4. NMR Data Acquisition:
-
Acquire NMR spectra (e.g., 1D ¹H NMR) on a high-field NMR spectrometer.
-
The deuterium signal from the solvent will be used for field-frequency locking.
5. Data Analysis:
-
Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).
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Identify and quantify metabolites based on their characteristic chemical shifts and peak integrals relative to the internal standard. The distinct signals of L-Tyrosine-d5 can be used for its quantification.
Caption: General workflow for NMR-based metabolomics analysis.
Conclusion
L-Tyrosine-d5 is a critical tool for researchers and scientists in the fields of metabolomics, drug development, and clinical diagnostics. Its utility as an internal standard in LC-MS/MS and NMR-based methods allows for the highly accurate and precise quantification of L-Tyrosine in complex biological samples. The detailed protocols and workflows provided in this guide offer a robust starting point for the successful implementation of L-Tyrosine-d5 in a variety of research applications. As analytical technologies continue to advance, the role of stable isotope-labeled compounds like L-Tyrosine-d5 will undoubtedly expand, enabling more sophisticated and insightful investigations into biological systems.
References
- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iroatech.com [iroatech.com]
- 5. L-Tyrosine-d5 - MedChem Express [bioscience.co.uk]
